Superior Antibacterial Activity of the 4-Chloro Derivative Among Ethyl 3-(4-Substituted Phenyl)Propanoates
In a direct comparative study of five ethyl 3-(4-substituted phenyl)propanoates, the 4-chloro analog (compound 4b) demonstrated the highest antibacterial activity against all bacterial strains tested, outperforming the 4-fluoro (4c), 4-bromo (4d), 4-nitro (4e), and unsubstituted (4a) derivatives. The study utilized molecular docking against Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) and validated findings with in vitro antibacterial assays [1].
| Evidence Dimension | Antibacterial activity rank order among five synthesized derivatives |
|---|---|
| Target Compound Data | Highest antibacterial activity against all tested bacterial strains (Gram-positive and Gram-negative) |
| Comparator Or Baseline | Ethyl 3-phenylpropanoate (4a, unsubstituted), 4-fluoro derivative (4c), 4-bromo derivative (4d), 4-nitro derivative (4e) |
| Quantified Difference | Qualitatively superior to all four comparators; described as 'exhibits highest antibacterial activity against all the bacteria among the synthesized compounds' |
| Conditions | In vitro antibacterial screening against Gram-positive and Gram-negative bacterial strains; molecular docking against ecKAS III |
Why This Matters
Procurement of the 4-chloro analog ensures access to the most potent antibacterial lead within this specific SAR series, directly impacting the probability of success in downstream hit-to-lead optimization.
- [1] Vasanthakumari PR, Narasimha JK, Rajarathnam V, Palani K, Ramasamy V, Ramaraj S, Panneerselvam A. Synthesis, antibacterial activities and molecular docking studies of ethyl 3-(4-substituted phenyl) propanoates as targeted antibiotics. Lat Am J Pharm. 2011;30(7):1267-73. View Source
